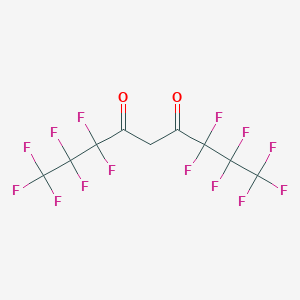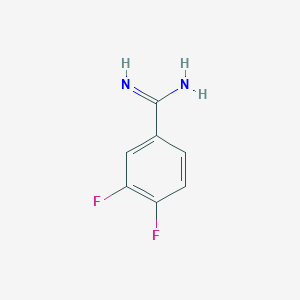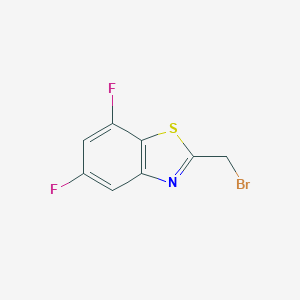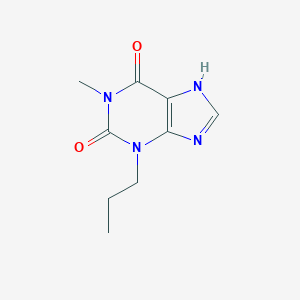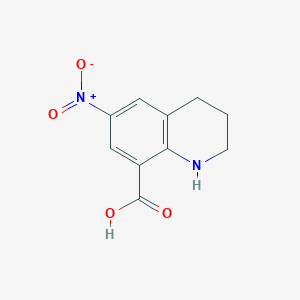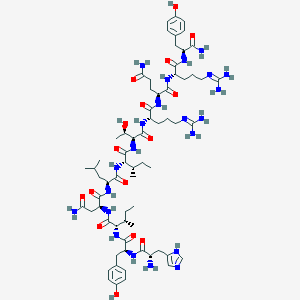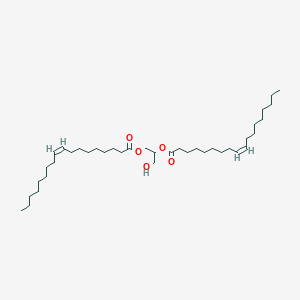![molecular formula C16H17NO5 B053306 5,5-Dimethyl-2-[2-(4-nitrophenyl)-2-oxoethyl]cyclohexane-1,3-dione CAS No. 112404-29-2](/img/structure/B53306.png)
5,5-Dimethyl-2-[2-(4-nitrophenyl)-2-oxoethyl]cyclohexane-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,5-Dimethyl-2-[2-(4-nitrophenyl)-2-oxoethyl]cyclohexane-1,3-dione, also known as DNO, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. DNO is a yellow crystalline solid that is soluble in organic solvents and has a molecular weight of 327.34 g/mol.
作用机制
The mechanism of action of 5,5-Dimethyl-2-[2-(4-nitrophenyl)-2-oxoethyl]cyclohexane-1,3-dione is not fully understood, but it is believed to act through multiple pathways. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis by modulating the expression of various genes involved in these processes. It has also been shown to inhibit the activity of certain enzymes involved in tumor growth and metastasis.
In inflammatory disorders, this compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation and tissue damage.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines.
In animal studies, this compound has been shown to have antioxidant properties and to protect against oxidative stress-induced damage. It has also been shown to reduce tumor growth and metastasis in various cancer models.
实验室实验的优点和局限性
One of the main advantages of using 5,5-Dimethyl-2-[2-(4-nitrophenyl)-2-oxoethyl]cyclohexane-1,3-dione in lab experiments is its versatility. It can be easily synthesized and modified to yield derivatives with different properties. It is also relatively stable and can be stored for long periods of time.
One limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous solutions. It is also relatively expensive compared to other compounds that are commonly used in lab experiments.
未来方向
There are several future directions for research on 5,5-Dimethyl-2-[2-(4-nitrophenyl)-2-oxoethyl]cyclohexane-1,3-dione. One area of interest is the development of this compound derivatives with improved properties for use in medicine and materials science. Another area of interest is the elucidation of the mechanism of action of this compound, which could lead to the development of more targeted therapies for cancer and inflammatory disorders.
In addition, further research is needed to fully understand the biochemical and physiological effects of this compound and its derivatives. This could lead to the identification of new therapeutic targets and the development of more effective treatments for a variety of diseases.
合成方法
5,5-Dimethyl-2-[2-(4-nitrophenyl)-2-oxoethyl]cyclohexane-1,3-dione is synthesized through a multistep process that involves the condensation of 4-nitrobenzaldehyde with cyclohexane-1,3-dione in the presence of an acid catalyst. The resulting product is then treated with methyl iodide to yield this compound. The overall yield of the synthesis process is around 50%.
科学研究应用
5,5-Dimethyl-2-[2-(4-nitrophenyl)-2-oxoethyl]cyclohexane-1,3-dione has been studied extensively in scientific research due to its potential applications in various fields. In the field of medicine, this compound has been shown to have anti-inflammatory, antioxidant, and antitumor properties. It has been suggested as a potential therapeutic agent for the treatment of cancer, neurodegenerative diseases, and inflammatory disorders.
In addition to its medical applications, this compound has also been studied in the field of materials science. It has been used as a building block for the synthesis of novel materials with unique properties, such as high thermal stability and electrical conductivity.
属性
CAS 编号 |
112404-29-2 |
|---|---|
分子式 |
C16H17NO5 |
分子量 |
303.31 g/mol |
IUPAC 名称 |
5,5-dimethyl-2-[2-(4-nitrophenyl)-2-oxoethyl]cyclohexane-1,3-dione |
InChI |
InChI=1S/C16H17NO5/c1-16(2)8-14(19)12(15(20)9-16)7-13(18)10-3-5-11(6-4-10)17(21)22/h3-6,12H,7-9H2,1-2H3 |
InChI 键 |
IFOJKBXDKDBZHM-UHFFFAOYSA-N |
SMILES |
CC1(CC(=O)C(C(=O)C1)CC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C |
规范 SMILES |
CC1(CC(=O)C(C(=O)C1)CC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C |
同义词 |
5,5-DIMETHYL-2-(2-(4-NITROPHENYL)-2-OXOETHYL)CYCLOHEXANE-1,3-DIONE |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





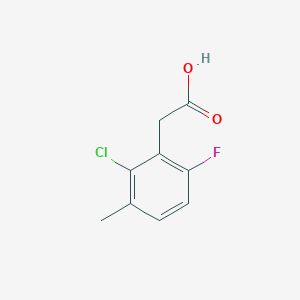

![Carbamic acid, [2-[(1-methylethyl)thio]ethyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B53230.png)

